molecular formula C19H14N4O2S B2578299 (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 372978-59-1

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2578299
CAS No.: 372978-59-1
M. Wt: 362.41
InChI Key: IHNXJVPTVNLKAZ-RVDMUPIBSA-N
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Description

(E)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a nitrile-functionalized acrylonitrile derivative featuring a thiazole core substituted with a 4-nitrophenyl group and a p-tolylamino moiety. The compound’s structure combines electron-withdrawing (4-nitrophenyl) and electron-donating (p-tolylamino) groups, which may influence its electronic, optical, and bioactive characteristics .

Properties

IUPAC Name

(E)-3-(4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-13-2-6-16(7-3-13)21-11-15(10-20)19-22-18(12-26-19)14-4-8-17(9-5-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNXJVPTVNLKAZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with p-toluidine and acrylonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, have been investigated for their potential anticancer properties. Research indicates that thiazole compounds can inhibit matrix metalloproteinases, which are critical in tumor progression and metastasis. A study demonstrated that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .

Antiviral Activity

Recent studies have explored the synthesis of thiazole derivatives as inhibitors of viral proteases, particularly against flaviviruses. The compound has shown promise in inhibiting the NS2B-NS3 protease of flaviviruses, which is essential for viral replication. This positions this compound as a candidate for further development in antiviral therapies .

Mechanistic Insights

The mechanism of action for these compounds often involves the formation of reactive intermediates that can interact with biological targets. For instance, the presence of a nitro group enhances electrophilicity, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole units can enhance charge transport properties and stability in these devices .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including condensation reactions between thiazole derivatives and p-toluidine under controlled conditions. The synthesis has been optimized to yield high purity and yield through techniques such as column chromatography and NMR spectroscopy for characterization .

Synthesis StepReagents/ConditionsYield (%)Characterization Techniques
Step 1Thiazole + p-Toluidine87%NMR, TLC
Step 2Column Chromatography-NMR

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent response with IC50 values demonstrating significant potency compared to standard chemotherapeutics .

Case Study: Antiviral Activity Against Flaviviruses

In another study focused on antiviral activity, researchers synthesized various thiazole derivatives and tested their inhibitory effects on flavivirus replication in vitro. The compound showed a notable reduction in viral load at micromolar concentrations, highlighting its potential as a therapeutic agent against flavivirus infections .

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiazole groups can participate in binding interactions, while the acrylonitrile moiety may act as a reactive site for further chemical modifications. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Core Structure R1 (Thiazole Substituent) R2 (Acrylonitrile Substituent) Key Functional Groups
Target: (E)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile Thiazole 4-Nitrophenyl p-Tolylamino Nitrile, Nitro, Amino
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile (7b) Benzo[d]thiazole None 5-Phenylisoxazol-3-yl Nitrile, Isoxazole
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrile (7d) Benzo[d]thiazole None 4-Morpholinophenyl Nitrile, Morpholine
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile Thiazole 4-Nitrophenyl 3,4-Dimethoxyphenyl Nitrile, Nitro, Methoxy
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile Thiazole 4-Chlorophenyl Thiophen-2-yl Nitrile, Chloro, Thiophene

Key Observations :

  • Amino vs. Heterocyclic Substituents: The p-tolylamino group (R2) introduces hydrogen-bonding capability, contrasting with morpholine (7d) or thiophene () substituents.

Physical and Spectroscopic Properties

Melting Points and Stability:
  • Benzo[d]thiazole analogs (e.g., 7b, 7d) exhibit high melting points (228–246°C), attributed to planar aromatic cores and intermolecular π-stacking .
  • Thiazole-based compounds (e.g., ) show slightly lower melting points (191–193°C for 7j ), likely due to reduced aromaticity compared to benzo[d]thiazole derivatives.
Spectroscopic Signatures:
  • IR Spectroscopy : All acrylonitriles show strong CN stretching at ~2200 cm⁻¹ .
  • NMR Spectroscopy : The 4-nitrophenyl group in the target compound would display deshielded aromatic protons (δ 8.0–8.5 ppm), similar to .

Biological Activity

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety, suggesting diverse interactions within biological systems. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15N3O2S\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by binding to their active sites, which disrupts crucial biochemical pathways. The nitrophenyl group enhances the binding affinity towards these targets, facilitating its biological effects.
  • Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives exhibit antimicrobial properties. The presence of the nitrophenyl group is believed to contribute to this activity by enhancing the compound's ability to penetrate microbial membranes .

Antimicrobial Activity

Research has shown that thiazole derivatives can possess significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The compound's structural components may facilitate interactions with microbial targets, leading to inhibition of growth.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it can induce apoptosis in certain cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Apoptosis
MCF7 (breast cancer)20Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship that underpins its effectiveness .
  • Cytotoxicity Assessment : In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed in HeLa cells at concentrations above 10 µM. The study concluded that further investigation into its mechanism could lead to potential therapeutic applications in oncology .

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